molecular formula C22H20N4O3S B2683192 (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-61-3

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2683192
CAS No.: 940993-61-3
M. Wt: 420.49
InChI Key: ODSMHIIGPRVUFA-BQYQJAHWSA-N
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Description

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 3-methoxybenzoyl chloride with piperazine to form 4-(3-methoxybenzoyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Synthesis of the Oxazole Ring: : The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

  • Final Coupling: : The final step involves the coupling of the piperazine derivative with the vinylated oxazole intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium catalysts for coupling reactions, such as in the Heck reaction.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. It can be used in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(furan-2-yl)vinyl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(pyridin-2-yl)vinyl)oxazole-4-carbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile lies in its combination of a methoxybenzoyl group, a piperazine ring, and a thiophene-vinyl-oxazole core. This specific arrangement of functional groups and rings imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-5-2-4-16(14-17)21(27)25-9-11-26(12-10-25)22-19(15-23)24-20(29-22)8-7-18-6-3-13-30-18/h2-8,13-14H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMHIIGPRVUFA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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